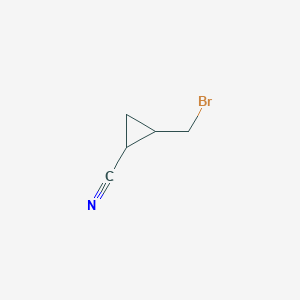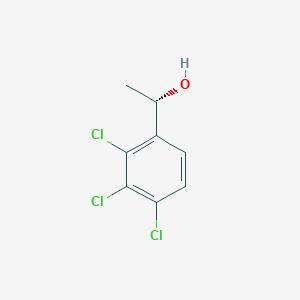
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trichlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of 2,3,4-trichlorophenyl ethanone or 2,3,4-trichlorobenzaldehyde
Reduction: Formation of 2,3,4-trichlorophenylethane
Substitution: Formation of substituted trichlorophenyl ethanols
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental data.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine
- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-thiol
- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ether
Uniqueness
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to the presence of the trichlorophenyl group, which imparts specific chemical and physical properties. The position and number of chlorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H7Cl3O |
|---|---|
Poids moléculaire |
225.5 g/mol |
Nom IUPAC |
(1S)-1-(2,3,4-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1 |
Clé InChI |
YNNJNUFAFGNMQI-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
SMILES canonique |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


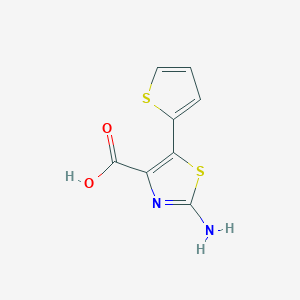
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
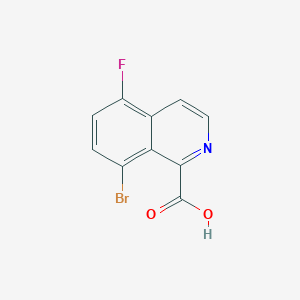
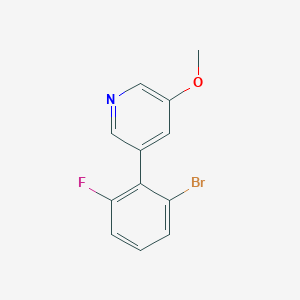
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)
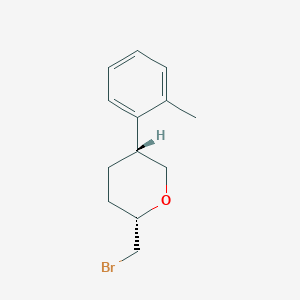
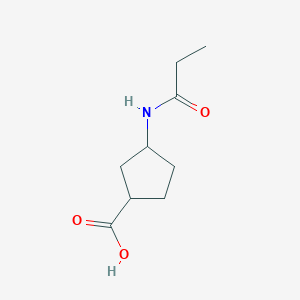


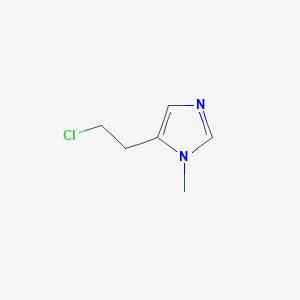
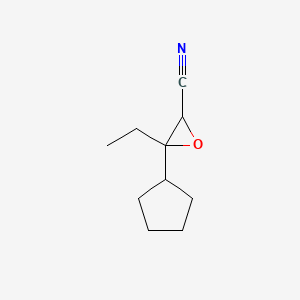
![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223104.png)
